molecular formula C10H5N3 B15313954 1H-indole-3,4-dicarbonitrile

1H-indole-3,4-dicarbonitrile

Cat. No.: B15313954
M. Wt: 167.17 g/mol
InChI Key: XNGITTFJJOJTIC-UHFFFAOYSA-N
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Description

1H-Indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its two nitrile groups attached to the 3rd and 4th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as piperidine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: This dual nitrile functionality distinguishes it from other indole derivatives and enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

1H-indole-3,4-dicarbonitrile

InChI

InChI=1S/C10H5N3/c11-4-7-2-1-3-9-10(7)8(5-12)6-13-9/h1-3,6,13H

InChI Key

XNGITTFJJOJTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C#N)C#N

Origin of Product

United States

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